molecular formula C9H7ClO3 B8067612 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid

3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid

Cat. No.: B8067612
M. Wt: 198.60 g/mol
InChI Key: PMPIDLFVGUWKOT-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid is a substituted cinnamic acid derivative characterized by a propenoic acid backbone (CH₂=CH–COOH) attached to a 2-chloro-4-hydroxyphenyl group. The chlorine substituent at the ortho position and hydroxyl group at the para position on the aromatic ring confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPIDLFVGUWKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251010
Record name 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-97-3
Record name 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682804-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Systems and Reaction Mechanisms

Ammonium bicarbonate and hydrobenzamide intermediates have been identified as effective catalysts for Knoevenagel reactions. In a study by van Schijndel et al., hydrobenzamide derivatives formed in situ from benzaldehyde and ammonium salts act as Lewis bases, facilitating both condensation and decarboxylation steps. For chlorinated phenolic substrates, acetyl protection of the hydroxyl group is often necessary to prevent side reactions. For example, 4-acetoxybenzaldehyde derivatives stabilize intermediates, enabling isolation and characterization.

The proposed mechanism involves:

  • Formation of a Schiff base intermediate between the aldehyde and ammonia.

  • Nucleophilic attack by malonic acid’s active methylene group.

  • Dehydration to form the α,β-unsaturated acid.

Optimization of Reaction Conditions

Reaction efficiency depends on temperature, solvent, and catalyst loading. A representative procedure involves:

  • Reactants : 2-Chloro-4-hydroxybenzaldehyde (1.0 equiv), malonic acid (1.2 equiv).

  • Catalyst : 10 mol% ammonium bicarbonate or hydrobenzamide.

  • Conditions : 60–80°C, 1–3 hours in aqueous or solvent-free media.

Yields typically exceed 80% after decarboxylation at 110°C. Comparative studies show coordination polymers (e.g., Zn-based CPs) enhance reaction rates by providing Lewis acidic sites for substrate activation.

Ester Hydrolysis of α,β-Unsaturated Esters

Ester precursors offer a versatile pathway, particularly when direct condensation is hindered by substrate sensitivity. For instance, methyl 3-(2-chloro-4-hydroxyphenyl)-2-propenoate can be hydrolyzed under basic conditions to yield the target acid.

Hydrolysis Protocols

A procedure adapted from ChemicalBook involves:

  • Substrate : Methyl 3-(2-chloro-4-hydroxyphenyl)-2-propenoate (0.05 mol).

  • Base : 10% NaOH (2.5 M, 40 mL).

  • Conditions : Room temperature, 3 hours, followed by acidification to pH 2–3 with HCl.

The reaction is monitored by TLC, with ethyl acetate extraction yielding 92.3% pure product. This method avoids high temperatures, preserving the phenolic hydroxyl group from oxidation.

Modification of Phenylpropionic Acid Derivatives

Chlorination of pre-formed phenylpropionic acids provides an alternative route, though regioselectivity challenges necessitate careful optimization.

Synthesis of 4-Hydroxyphenylpropionic Acid

Patent CN1200367A details a cost-effective method using phenol and acrylonitrile:

  • Alkylation : Phenol reacts with acrylonitrile via Lewis acid catalysis (AlCl₃) to form 4-hydroxyphenylpropionitrile.

  • Hydrolysis : The nitrile intermediate is hydrolyzed in alkaline solution (NaOH/KOH) to 4-hydroxyphenylpropionic acid, achieving 35–38% yield.

Electrophilic Chlorination

Introducing chlorine at the 2-position requires electrophilic substitution:

  • Chlorinating Agent : Cl₂ gas or SOCl₂ in anhydrous conditions.

  • Directivity : The 4-hydroxyl group directs electrophilic attack to the ortho (2-) position.

Yields are moderate (40–60%) due to competing para chlorination and oxidation side reactions. Purification via recrystallization or column chromatography is essential.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsCatalyst/ReagentsYield (%)Key AdvantagesLimitations
Knoevenagel Condensation2-Chloro-4-hydroxybenzaldehyde, malonic acidNH₄HCO₃, hydrobenzamide80–85Scalable, solvent-free optionsRequires hydroxyl protection
Ester HydrolysisMethyl propenoate esterNaOH/HCl90–92Mild conditions, high purityMulti-step synthesis
Phenylpropionic Acid ModificationPhenol, acrylonitrileAlCl₃, NaOH35–60Cost-effective raw materialsLow regioselectivity in chlorination

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid exhibit significant antimicrobial properties against various pathogenic organisms.

  • Mechanism of Action : The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways in microorganisms. Studies have shown that certain derivatives possess broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE) .
  • Case Study : In a recent study, several derivatives were synthesized and screened for antimicrobial activity. The most potent compounds showed minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against MRSA and 0.5–2 µg/mL against VRE . This highlights the potential of these compounds in developing new antimicrobial agents.
CompoundMIC against MRSA (µg/mL)MIC against VRE (µg/mL)
Compound A10.5
Compound B82
Compound C41

Cancer Therapeutics

This compound has shown promise as a potential antagonist for estrogen receptors, making it a candidate for breast cancer treatment.

  • Estrogen Receptor Interaction : Molecular dynamics studies indicate that this compound can effectively bind to the ligand-binding domains of estrogen receptors (ERα, ERβ, ERRγ), suggesting its utility in targeting hormone-dependent cancers .
  • In Vitro Studies : In vitro analyses have demonstrated that the compound can inhibit cell proliferation in breast cancer cell lines by modulating estrogen signaling pathways. This positions it as a potential therapeutic agent in the management of breast cancer .

Antioxidant Properties

The antioxidant activity of this compound has been explored extensively.

  • Mechanism : The compound exhibits the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cardiovascular diseases and cancer .
  • Research Findings : A study highlighted its role in reducing lipid accumulation in macrophages, thereby preventing foam cell formation associated with atherosclerosis. Treatment with this compound led to significant reductions in intracellular cholesterol levels, indicating its potential for cardiovascular health improvement .

Summary of Applications

The multifaceted applications of this compound underscore its significance in various fields of research:

ApplicationDescription
AntimicrobialEffective against MRSA and VRE; potential for new antimicrobial drug development.
Cancer TherapeuticsAntagonist for estrogen receptors; potential use in breast cancer treatment.
AntioxidantReduces oxidative stress; may improve cardiovascular health by preventing foam cell formation.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

  • Structure : Phenyl ring with hydroxyl groups at positions 3 and 3.
  • Properties : Higher polarity due to two hydroxyl groups, leading to increased solubility in water compared to chlorinated analogs.
  • Biological Activity: Recognized for antioxidant and anti-inflammatory properties.

Ferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid)

  • Structure : Methoxy group at position 3 and hydroxyl at position 4 on the phenyl ring.
  • Properties : The methoxy group enhances stability against oxidation compared to hydroxylated analogs.
  • Biological Activity : Exhibits anti-cancer activity, as demonstrated in studies where ferulic acid esters (e.g., trans-ferulic acid tetracosyl ester) showed cytotoxicity against cancer cell lines .
  • Contrast: The methoxy group in ferulic acid may reduce electrophilic reactivity compared to the electron-withdrawing chlorine in 3-(2-chloro-4-hydroxyphenyl)-2-propenoic acid, altering interactions with biological targets .

(2E)-3-(2-Chlorophenyl)-2-propenoic Acid

  • Structure : Chlorine at position 2 on the phenyl ring without a hydroxyl group.
  • Properties : Increased lipophilicity due to the chlorine substituent, enhancing membrane permeability but reducing water solubility.
  • Applications : Used in synthetic chemistry as a building block for pharmaceuticals and agrochemicals. The absence of a hydroxyl group limits hydrogen-bonding interactions compared to the target compound .

4-Hydroxycinnamic Acid (p-Coumaric Acid)

  • Structure : Hydroxyl group at position 4 on the phenyl ring.
  • Properties : Polar due to the hydroxyl group, with applications in UV protection and food preservation. The cis-isomer (cis-p-coumaric acid) has distinct photochemical behavior .

Structural and Functional Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity
This compound 2-Cl, 4-OH C₉H₇ClO₃ 198.61 High lipophilicity, potential antimicrobial activity (inferred from analogs)
Caffeic acid 3-OH, 4-OH C₉H₈O₄ 180.15 Antioxidant, IARC-evaluated
Ferulic acid 3-OCH₃, 4-OH C₁₀H₁₀O₄ 194.18 Anti-cancer, stabilizes via methoxy group
(2E)-3-(2-Chlorophenyl)-2-propenoic acid 2-Cl C₉H₇ClO₂ 182.61 Synthetic intermediate, lipophilic
4-Hydroxycinnamic acid 4-OH C₉H₈O₃ 164.16 UV-absorbing, less reactive

Key Research Findings and Implications

  • Hydroxyl Group : The para-hydroxyl group enables hydrogen bonding, improving solubility in polar solvents and facilitating interactions with biomolecules like DNA or proteins .

Biological Activity

3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid, also known as a derivative of hydroxycinnamic acid, has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes current research findings on this compound's biological activity, mechanisms of action, and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these pathogens range from 0.5 to 8 µg/mL, demonstrating its potential as a novel antimicrobial agent .

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus1 - 8
Vancomycin-resistant Enterococcus faecalis0.5 - 2
Gram-negative bacteria8 - 64
Drug-resistant Candida species8 - 64

2. Antioxidant Activity

The compound also demonstrates notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The mechanism involves the compound's ability to modulate cellular receptors and interact with specific enzymes involved in metabolic pathways .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)
Doxorubicin0.123
Cisplatin0.301
This compoundTBD

3. Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle alteration, with IC50 values indicating significant potency .

Case Study: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found that treatment led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 31.7 µM after 96 hours of exposure . This suggests a promising avenue for further exploration in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : Interaction with cellular receptors can influence signaling pathways related to inflammation and apoptosis.
  • Radical Scavenging : Its antioxidant properties help mitigate oxidative damage within cells.

5. Conclusion and Future Directions

The diverse biological activities of this compound underscore its potential as a therapeutic agent in various fields, including oncology and infectious diseases. Future research should focus on elucidating its detailed mechanisms of action and exploring its efficacy in clinical settings.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloro-4-hydroxyphenyl)-2-propenoic acid, and how can purity be optimized?

A two-step synthesis is commonly employed:

  • Step 1 : Claisen-Schmidt condensation between 2-chloro-4-hydroxybenzaldehyde and malonic acid in the presence of a base (e.g., pyridine) to form the α,β-unsaturated intermediate.
  • Step 2 : Acid-catalyzed decarboxylation to yield the final product.
    Purity optimization involves:
  • Chromatographic purification : Use reverse-phase HPLC with a C18 column and methanol/water (70:30) mobile phase to resolve impurities .
  • Recrystallization : Ethanol/water mixtures (1:2) at 4°C improve crystalline purity. Monitor via melting point (mp ~160–165°C) .

Q. How can structural characterization be performed to confirm the identity of this compound?

Combine spectroscopic and chromatographic methods:

  • NMR : 1^1H NMR should show a trans-olefinic proton coupling (J=16.0HzJ = 16.0 \, \text{Hz}) at δ 6.3–7.5 ppm, aromatic protons (δ 7.0–7.8 ppm), and a hydroxyl proton (δ 9.5–10.5 ppm) .
  • LC-MS : Confirm molecular ion [M-H]^- at m/z=212.02m/z = 212.02 (calculated for C9_9H7_7ClO3_3) with a retention time of 8.2 min under C18 column conditions .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antioxidant activity : DPPH radical scavenging assay (IC50_{50} comparison with ascorbic acid) .
  • Anti-inflammatory potential : Inhibition of COX-2 enzyme activity via ELISA, using celecoxib as a positive control .
  • Cytotoxicity : MTT assay on human fibroblast cells (LD50_{50} > 100 µM indicates low toxicity) .

Q. What safety protocols are essential when handling this compound?

  • Engineering controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., pyridine) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Exposure monitoring : Air sampling for chlorinated byproducts (e.g., chloroform) using OSHA-compliant methods .
  • Emergency measures : Immediate eye wash and shower access; contaminated clothing must be laundered on-site .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing isomerization?

  • Catalyst optimization : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance reaction kinetics and reduce side-product formation .
  • Temperature control : Maintain reaction temperatures below 60°C during condensation to prevent cis-trans isomerization .
  • Microwave-assisted synthesis : Reduce reaction time by 50% (30 minutes vs. 1 hour) with 85% yield improvement .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Key residues: Arg120 and Tyr355 .
  • ADMET prediction : SwissADME estimates moderate bioavailability (LogP = 2.1) and blood-brain barrier impermeability .
  • DFT calculations : Optimize HOMO-LUMO gaps (ΔE = 4.3 eV) to assess redox activity relevant to antioxidant mechanisms .

Q. How can metabolic pathways be elucidated using isotopic labeling?

  • 14^{14}C-tracer studies : Administer 14^{14}C-labeled compound to HepG2 cells. Extract metabolites via solid-phase extraction and analyze via radio-HPLC. Major metabolites include glucuronide conjugates (retention time: 12.7 min) and sulfated derivatives .
  • Stable isotopes : Use 13^{13}C-NMR to track carbon flux in microbial degradation studies (e.g., Pseudomonas spp.) .

Q. How should contradictory data on biological activity be resolved?

  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Dose-response validation : Test activity across a wider concentration range (1 nM–1 mM) to identify non-linear effects .
  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to rule out assay-specific artifacts .

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